Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate
Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains an allyl group, a fluorene moiety with a methoxy carbonyl group, and an amino ethyl amino acetate group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The fluorene moiety provides a rigid, planar structure, while the allyl and amino groups introduce elements of flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and amino groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Modifications
- Synthesis of Fmoc-Protected Amino Acids: Allyl esters, derived from heating N-acylsultams with allyl alcohol, can be hydrolyzed to produce Fmoc-protected amino acids. This process involves [(fluoren-9-yl)methoxy]-carbonyl-(Fmoc)-protected amino acids prepared from N-[N'-(Fmoc)amino]acylsultams (Oppolzer & Lienard, 1992).
Reactions with Other Compounds
- Reaction with Adamantan-2-amine: Methyl 2-(4-allyl-2-methoxyphenoxy)acetate reacts with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to target amides and the butyl ester of corresponding acid, showcasing resistance to aminolysis (Novakov et al., 2017).
Polymer Synthesis
- Formation of Poly(ethylene oxide) Derivatives: The chemical modification of alpha-hydroxy-omega-allyl poly(ethylene oxide) (PEO), synthesized by anionic polymerization, leads to well-defined alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino PEOs (Cammas, Nagasaki, & Kataoka, 1995).
Application in Organic Synthesis
- Synthesis of β-Amino Acids: The Arndt-Eistert protocol, starting from N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, efficiently produces enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).
Catalytic Applications
- Pd-catalyzed Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation of α-fluorophosphonates demonstrates high regio-, diastereo-, and enantio-selectivities, proving useful in organic synthesis (Huang et al., 2014).
Synthesis of Peptide Nucleic Acid Monomers
- Preparation of Peptide Nucleic Acid Monomers: The synthesis of benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, starting from N-(2-aminoethyl)glycine, is essential for peptide nucleic acid monomer production (Wojciechowski & Hudson, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20,23H,1,11-15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKAWYLXAYJHDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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